4-Ethynyl-2-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC18272125
Molecular Formula: C6H5NO
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5NO |
|---|---|
| Molecular Weight | 107.11 g/mol |
| IUPAC Name | 4-ethynyl-2-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 |
| Standard InChI Key | PMMMVQCLDPEHFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CO1)C#C |
Introduction
Chemical Identity and Structural Features
The molecular architecture of 4-ethynyl-2-methyl-1,3-oxazole is defined by its oxazole core, a nitrogen- and oxygen-containing heterocycle. The compound’s IUPAC name, 4-ethynyl-2-methyl-1,3-oxazole, reflects the positions of its substituents: a methyl group at C(2) and an ethynyl group (–C≡CH) at C(4) . Key identifiers include:
The ethynyl group confers sp-hybridized carbon atoms, enabling participation in cycloaddition and cross-coupling reactions, while the methyl group enhances steric and electronic modulation of the ring . X-ray crystallography and computational studies suggest a planar oxazole ring with bond lengths consistent with aromatic delocalization, though experimental structural data remain limited .
Synthesis and Manufacturing Approaches
Halogen Dance and Cross-Coupling Strategies
Recent breakthroughs in synthesizing 4-ethynyl-2-methyl-1,3-oxazole involve multi-step halogen dance sequences. Starting from 4-iodo-2-methyloxazole, a diiodination reaction at C(4) and C(5) enables selective functionalization. Subsequent Sonogashira coupling with trimethylsilyl (TMS)-acetylene introduces the ethynyl group, followed by desilylation using cesium fluoride (CsF) to yield the terminal alkyne . This method achieves gram-scale production with yields exceeding 70% .
Purification and Stability Considerations
Purification typically involves chromatography on silica gel with ethyl acetate/hexane gradients, though the compound’s sensitivity to moisture and oxygen necessitates inert atmospheres during handling . Decomposition pathways include ring-opening under acidic conditions and alkyne oxidation, necessitating storage at –20°C under argon .
Table 1: Synthetic Methods for 4-Ethynyl-2-methyl-1,3-oxazole
Applications in Modern Chemistry
Click Chemistry and Cycloadditions
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with >90% efficiency . This reactivity is exploited in bioconjugation, exemplified by the synthesis of fluorescent probes via triazole linkages .
Drug Design and Bioactive Molecules
Oxazole rings are privileged motifs in antimicrobial and anticancer agents. Derivatives of 4-ethynyl-2-methyl-1,3-oxazole show inhibitory activity against kinase enzymes, with IC₅₀ values in the low micromolar range . Structural modifications at the ethynyl position enhance target selectivity, as demonstrated in recent kinase inhibitor libraries .
Supramolecular Architectures
The compound’s ethynyl group facilitates coordination to transition metals (e.g., gold, palladium), enabling construction of metal-organic frameworks (MOFs) with tunable porosity . These materials exhibit potential in gas storage and heterogeneous catalysis .
Future Perspectives
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume